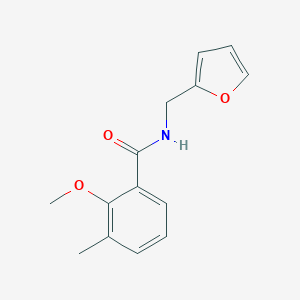![molecular formula C20H25N3O3 B244094 N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B244094.png)
N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-furamide is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as MP-10 and is used in scientific research for its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of MP-10 is not fully understood. However, it is believed to interact with the dopamine receptors in the brain, which are involved in the regulation of movement, mood, and behavior. MP-10 has been found to increase the release of dopamine and inhibit its reuptake, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that MP-10 has several biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. MP-10 has also been shown to reduce pain by modulating the activity of the opioid receptors in the brain. In addition, MP-10 has been found to reduce anxiety-like behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using MP-10 in lab experiments is its high potency and selectivity. MP-10 has been found to be effective at low concentrations, which makes it a cost-effective option for researchers. However, one of the limitations of using MP-10 is its limited solubility in water, which may require the use of organic solvents.
Direcciones Futuras
There are several future directions for the research on MP-10. One of the areas of interest is its potential use in the treatment of Parkinson's disease. MP-10 has been found to have neuroprotective effects, which may be beneficial in preventing the degeneration of dopamine neurons in the brain. Another area of interest is its potential use in the treatment of chronic pain. MP-10 has been found to be effective in reducing pain in animal models, and further research is needed to determine its efficacy in humans. Additionally, further research is needed to understand the exact mechanism of action of MP-10 and its potential side effects.
Conclusion
In conclusion, MP-10 is a chemical compound that has potential therapeutic properties. Its synthesis method is well-established, and it has been extensively studied for its scientific research application. MP-10 has been found to have anti-inflammatory, analgesic, and anxiolytic effects, and it may have potential use in the treatment of Parkinson's disease and chronic pain. While there are advantages and limitations to using MP-10 in lab experiments, further research is needed to understand its full potential and possible side effects.
Métodos De Síntesis
The synthesis of MP-10 involves the reaction of 4-(3-methylbutanoyl)-1-piperazinecarboxylic acid with 4-aminophenyl-2-furamide. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The yield of MP-10 obtained from this method is high, and the purity is also satisfactory.
Aplicaciones Científicas De Investigación
MP-10 has been extensively studied for its potential therapeutic properties. It has been found to have anti-inflammatory, analgesic, and anxiolytic effects. MP-10 has also been investigated for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Propiedades
Fórmula molecular |
C20H25N3O3 |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H25N3O3/c1-15(2)14-19(24)23-11-9-22(10-12-23)17-7-5-16(6-8-17)21-20(25)18-4-3-13-26-18/h3-8,13,15H,9-12,14H2,1-2H3,(H,21,25) |
Clave InChI |
UGRYKQSFLGZXIU-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
SMILES canónico |
CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-chloro-5-(propionylamino)phenyl]-3-fluorobenzamide](/img/structure/B244011.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-4-ethylbenzamide](/img/structure/B244013.png)
![4-ethyl-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B244014.png)
![N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B244015.png)
![2,6-dimethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B244016.png)
![N-[1-(1-adamantyl)ethyl]-4-cyano-2-fluorobenzamide](/img/structure/B244020.png)

![3-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B244023.png)
![2-[(4-bromo-3-methoxy-2-naphthoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244025.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide](/img/structure/B244029.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]propanamide](/img/structure/B244031.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide](/img/structure/B244034.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-3-fluorobenzamide](/img/structure/B244035.png)
![2-(3,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244036.png)